molecular formula C20H16FN7O2 B1188617 10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B1188617
M. Wt: 405.4g/mol
InChI Key: YBCVPQAVLGYXJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Ethoxyphenyl)-9-(2-fluorophenyl)-4,9-dihydrotetrazolo[1’,5’:1,2]pyrimido[4,5-d]pyridazin-5-ol is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple aromatic rings and heterocyclic elements, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Ethoxyphenyl)-9-(2-fluorophenyl)-4,9-dihydrotetrazolo[1’,5’:1,2]pyrimido[4,5-d]pyridazin-5-ol typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazinone structure, followed by the introduction of the ethoxyphenyl and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, fluorobenzene, and hydrazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-(4-Ethoxyphenyl)-9-(2-fluorophenyl)-4,9-dihydrotetrazolo[1’,5’:1,2]pyrimido[4,5-d]pyridazin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, into the aromatic rings .

Scientific Research Applications

8-(4-Ethoxyphenyl)-9-(2-fluorophenyl)-4,9-dihydrotetrazolo[1’,5’:1,2]pyrimido[4,5-d]pyridazin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-Ethoxyphenyl)-9-(2-fluorophenyl)-4,9-dihydrotetrazolo[1’,5’:1,2]pyrimido[4,5-d]pyridazin-5-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Ethoxyphenyl)-9-(2-fluorophenyl)-4,9-dihydrotetrazolo[1’,5’:1,2]pyrimido[4,5-d]pyridazin-5-ol stands out due to its unique combination of aromatic and heterocyclic elements. This structure provides distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic activities further highlight its uniqueness compared to similar compounds .

Properties

Molecular Formula

C20H16FN7O2

Molecular Weight

405.4g/mol

IUPAC Name

10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C20H16FN7O2/c1-2-30-12-9-7-11(8-10-12)16-15-17(19(29)24-23-16)22-20-25-26-27-28(20)18(15)13-5-3-4-6-14(13)21/h3-10,18H,2H2,1H3,(H,24,29)(H,22,25,27)

InChI Key

YBCVPQAVLGYXJI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC=CC=C5F

Origin of Product

United States

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